molecular formula C11H8BrClN2OS B2477347 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 446858-96-4

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2477347
CAS No.: 446858-96-4
M. Wt: 331.61
InChI Key: WRQKOPPXXLHJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS: 446858-96-4) is a halogenated thiazole-acetamide derivative. Its structure comprises a 1,3-thiazole ring substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a 2-chloroacetamide moiety. This compound has been cataloged as a discontinued product by CymitQuimica, with a purity of 95% .

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-8-3-1-2-7(4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKOPPXXLHJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetamide group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For example, specific derivatives demonstrated promising results in inhibiting the growth of pathogens associated with infections .

Anticancer Properties

This compound has also been explored for its anticancer potential. Studies have shown that certain derivatives possess significant antiproliferative effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation . In vitro assays have indicated that some derivatives are more effective than others, suggesting a structure-activity relationship that can be exploited for drug development .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Molecular docking studies suggest that these compounds may interact with key targets involved in inflammation, providing a basis for their therapeutic use in inflammatory diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the development of new drugs and agrochemicals. Its role as a building block in organic synthesis allows chemists to create more complex molecules with desired biological activities .

Summary of Findings

ApplicationDescriptionKey Findings
AntimicrobialEffective against various bacteria and fungiSignificant inhibition observed in multiple studies
AnticancerInduces apoptosis in cancer cell linesStructure-activity relationship identified
Anti-inflammatoryInhibits pro-inflammatory cytokinesPotential therapeutic applications in inflammation

Case Studies

Several studies have documented the biological evaluation of this compound derivatives:

  • Antimicrobial Evaluation : A study conducted on several derivatives showed that compounds d1, d2, and d3 exhibited strong antimicrobial activity against both bacterial and fungal strains using standardized turbidimetric methods .
  • Anticancer Screening : In vitro assays revealed that compounds d6 and d7 were particularly effective against MCF7 breast cancer cells, demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
  • Molecular Docking Studies : These studies elucidated the binding interactions between the compound derivatives and their biological targets, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, 3-chloro-4-fluoro (compound 14) combines halogens with distinct electronegativities, possibly altering binding affinity . 4-tert-butyl (compound in ) provides extreme hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Hydroxy-methoxy (compound 6a) enables hydrogen bonding, critical for enzyme inhibition (e.g., COX isoforms) .

Physical and Crystallographic Properties

  • Bond Length Variations : Evidence from N-(4-bromophenyl)acetamide derivatives () indicates that halogen substituents slightly alter bond lengths (e.g., C-Br: 1.8907 Å vs. 1.91 Å in related compounds), which may influence molecular packing and melting points.

Biological Activity

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring, followed by reaction with chloroacetyl chloride to introduce the chloroacetamide group .

Synthesis Overview

StepReagentsConditions
13-bromobenzaldehyde + thioureaHeat to form thiazole
2Thiazole + chloroacetyl chlorideReflux to form final product

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various bacterial and fungal strains. In vitro studies show that this compound exhibits significant effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis .

Key Findings:

  • In vitro tests revealed strong activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Compounds derived from this compound have shown enhanced antimicrobial properties compared to their precursors.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.

Results:

  • Compounds derived from this compound exhibited IC50 values indicating effective cytotoxicity against MCF7 cells.
  • Molecular docking studies suggest that these compounds bind effectively to cancer-related targets, enhancing their therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the following:

  • Antimicrobial Efficacy :
    • A study evaluated several derivatives of this compound for antimicrobial activity. Compounds d1, d2, and d3 exhibited significant inhibition zones against tested pathogens .
  • Anticancer Properties :
    • Another research focused on the anticancer activity of derivatives against MCF7 cells. Compounds d6 and d7 were identified as particularly potent, with IC50 values significantly lower than those of standard drugs .

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives regarding biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideModerateHigh
4-(3-Bromophenyl)-1,3-thiazol-2-amineHighModerate

Q & A

Q. What are the optimal synthetic routes for N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling 2-amino-4-(3-bromophenyl)thiazole with chloroacetyl chloride in a polar aprotic solvent like dimethylformamide (DMF) under ambient or slightly elevated temperatures. Key steps include:

  • Dropwise addition of chloroacetyl chloride to the thiazole derivative in DMF at 20–25°C .
  • Stirring for 24 hours to ensure complete reaction, followed by precipitation in ice-water and recrystallization from ethanol . Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride) and inert conditions to minimize hydrolysis byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR : 1^1H NMR confirms the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the chloroacetamide side chain (δ 4.1–4.3 ppm for CH2_2Cl) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~680 cm1^{-1} (C-Br) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) provides exact mass matching (e.g., [M+H]+^+ at m/z 355.98 for C11_{11}H8_8BrClN2_2OS) .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

  • Recrystallization : Ethanol or ethanol-DMF mixtures are effective for removing unreacted starting materials .
  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves polar byproducts, particularly if the reaction involves sulfonamide or triazole intermediates .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data observed in different assays for this compound?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives/negatives .
  • Dose-Response Analysis : Perform IC50_{50} titrations across multiple cell lines to account for tissue-specific variability .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to identify rapid degradation that may skew in vitro results .

Q. How does the electronic nature of the 3-bromophenyl substituent influence the reactivity of the thiazole ring in further functionalization reactions?

  • The electron-withdrawing bromine group enhances electrophilicity at the thiazole C5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • DFT calculations predict reduced electron density at the thiazole N3 atom, which may hinder metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) unless palladium ligands are optimized .

Q. What in silico methods predict the binding affinity of this compound with potential therapeutic targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the bromophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, particularly if the thiazole ring undergoes conformational shifts .

Q. How can reaction intermediates be monitored in real-time to optimize multi-step syntheses?

  • TLC Tracking : Use silica plates with UV visualization (Rf_f ~0.5 in ethyl acetate/hexane) to monitor intermediate formation .
  • In Situ IR : Probe carbonyl (C=O) and amine (N-H) peaks to detect intermediate conversion rates .

Data Contradiction and Mechanistic Analysis

Q. Why might this compound exhibit varying cytotoxicity profiles in cancer vs. non-cancer cell lines?

  • Selectivity Mechanisms : The bromophenyl group may enhance membrane permeability in cancer cells via lipid raft interactions, while the chloroacetamide moiety could target overexpressed proteins (e.g., HSP90) .
  • Off-Target Effects : Non-specific thiol reactivity (from the chloroacetamide) may trigger apoptosis in normal cells at higher concentrations, necessitating IC50_{50} differential analysis .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • pH Stability Testing : Incubate in buffers (pH 2–9) and analyze degradation via HPLC-UV at 254 nm .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, which correlates with bioavailability .

Methodological Recommendations

  • Synthesis : Prioritize DMF as a solvent for amide bond formation due to its high polarity and ability to stabilize intermediates .
  • Characterization : Combine 13^{13}C NMR (for carbon skeleton verification) with HRMS for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.